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Mechanism of Action and Rationale for Combination

The combination of sitravatinib, a tyrosine kinase inhibitor (TKI), with nivolumab, a PD-1 immune

checkpoint inhibitor, is designed to modulate the tumor microenvironment (TME) and counteract

immunosuppression.

The diagram below illustrates the proposed mechanism of action for this combination therapy.
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Sitravatinib targets multiple receptor tyrosine kinases, including TYRO3, AXL, MERTK (TAM), and

VEGFR2. TAM receptor signaling and VEGFR2-driven angiogenesis promote an immunosuppressive TME

by facilitating M2 macrophage polarization, recruiting regulatory T cells (Tregs) and myeloid-derived

suppressor cells (MDSCs), and suppressing T-cell activity [1]. By inhibiting these targets, sitravatinib shifts

the TME from an immunosuppressive to an immunostimulatory state. This includes repolarizing

macrophages to the M1 phenotype and reducing suppression of cytotoxic T-cells [1]. In this modified TME,

nivolumab can more effectively block the PD-1 pathway, releasing the brakes on the newly potentiated T-

cells and enabling a robust antitumor immune response [2]. Preclinical data suggests this combination can

overcome primary and acquired resistance to checkpoint inhibitors [1].

Summary of Clinical Trial Efficacy and Safety

The clinical activity of sitravatinib plus nivolumab has been evaluated across several tumor types. The

tables below summarize key efficacy and safety outcomes from recent trials.
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Table 1: Efficacy Outcomes from Clinical Trials

Tumor Type
Trial
(Phase)

Patient
Population

Dosing
Regimen

Objective
Response
Rate (ORR)

Median
PFS

Median
OS

Clear Cell
Renal Cell
Carcinoma
(ccRCC)

SNAPI

(Phase
2) [3]

Post-ICI

progression
(N=14)

Sitravatinib 100

mg QD +
Nivolumab 480

mg Q4W

14.3% (24-

week)

5.5

months

13.3

months

Non-Small
Cell Lung
Cancer
(NSCLC)

MRTX-

500
(Phase

2) [1]

CPI-

experienced,
No PCB

(N=35)

Sitravatinib 120

mg QD +
Nivolumab 240

mg Q2W or 480
mg Q4W

11.4% 3.7

months

7.9

months

CPI-
experienced,

PCB (N=89)

Same as above 16.9% 5.6
months

13.6
months

CPI-naive

(N=32)

Same as above 25.0% 7.1

months

NR

(Median
FU 20.4

mo)

Urothelial
Carcinoma
(UC)

516-003

(Phase
2) [4]

PBC-treated,

CPI-naive
(N=53)

Sitravatinib 120

mg QD +
Nivolumab 240

mg Q2W/480
mg Q4W

32.1% 3.9

months

NR

CPI-refractory
(N=67)

Same as above 14.9% 3.9
months

NR

CPI- and
ADC-

refractory
(N=56)

Same as above 5.4% 3.7
months

NR
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Abbreviations: PFS: Progression-free survival; OS: Overall survival; ICI: Immune checkpoint inhibitor;

CPI: Checkpoint inhibitor; PCB: Prior clinical benefit; NR: Not reached; FU: Follow-up; PBC: Platinum-

based chemotherapy; ADC: Antibody-drug conjugate; QD: Once daily; Q2W: Every 2 weeks; Q4W: Every 4

weeks.

Table 2: Safety Profile of Sitravatinib and Nivolumab Combination

Safety Parameter
MRTX-500
(NSCLC,
N=156) [1]

516-003 (Urothelial
Carcinoma, N=244)
[4]

SNAPI (ccRCC, N=14) [3]

Any Grade TRAEs 93.6% Not specified 100%

Grade 3/4 TRAEs 58.3% 54.5% (Grade 3:

51.2%, Grade 4:
3.3%)

42.9%

Treatment Discontinuation
due to TRAEs

14.1% 6.1% Not specified

Dose
Reduction/Interruption due
to TRAEs

42.9% Not specified 64.3% (interruption), 50%
(reduction)

Common Adverse Events Not specified

in results

Not specified in

results

Fatigue, elevated liver

enzymes, immune-mediated
AEs (14.3% any grade)

Notable Serious AEs 1 Grade 5
TRAE (cardiac

failure)

1 treatment-related
death (cardiac

failure)

Serious AEs in 50% of
patients

Abbreviations: TRAE: Treatment-related adverse event; AE: Adverse event.

Detailed Experimental Protocols
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For researchers aiming to replicate or build upon these clinical studies, the following protocols detail the key

methodologies.

Clinical Dosing and Administration Protocol

This protocol outlines the standard dosing and management strategies for the combination, synthesized from

multiple trials [1] [4] [3].

Drug Formulations and Storage:

Sitravatinib: Administered orally as 100 mg or 120 mg free-base capsules, or 100 mg malate
capsules, once daily on an empty stomach (at least 1 hour before or 2 hours after a meal).

Nivolumab: Administered as an intravenous infusion. Use either:
Flat Dosing: 480 mg every 4 weeks, infused over 30 minutes [3].

Weight-Based Dosing: 3 mg/kg every 3 weeks when combined with ipilimumab in a
triplet therapy [5] [6].

Nivolumab vials require dilution in 0.9% Sodium Chloride or 5% Dextrose injection to a final
concentration of 1-10 mg/mL. Administer using a sterile, non-pyrogenic, low-protein binding in-

line filter (pore size 0.2-1.2 µm) [7].

Dose Modification Guidelines:

Sitravatinib Dose Reduction: Manage adverse events with dose interruptions and/or
reductions. Common reduced dose levels are 80 mg and 60 mg daily. In the MRTX-500 trial,

42.9% of patients required a dose reduction or interruption [1].
Nivolumab Dosing: For specific combination regimens (e.g., with ipilimumab), follow

sequence-specific administration. Administer nivolumab first, followed by the other agent on the
same day, using separate infusion bags and filters [7].

Management of Immune-Related Adverse Events (irAEs): For grade 2 or higher irAEs,
withhold both sitravatinib and nivolumab. Initiate systemic corticosteroids (e.g., prednisone 1-2

mg/kg/day). For steroid-refractory cases, consider additional immunosuppressants like
infliximab or mycophenolate mofetil. Permanently discontinue both drugs for life-threatening

(grade 4) irAEs, with the exception of endocrinopathies that are well-controlled by hormone
replacement [2].

Correlative Biomarker Analysis Protocol
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This protocol details the biomarker analyses used to investigate the mechanism of action and resistance, as

performed in the phase 1 ccRCC trial [5] [6].

Sample Collection:

Obtain fresh tumor tissue via core needle biopsies at baseline (pre-treatment) and early on-
treatment (e.g., after 3-6 weeks of therapy).

Collect peripheral blood mononuclear cells (PBMCs) and plasma at multiple timepoints (e.g.,
baseline, every cycle, and at progression) for longitudinal analysis.

Single-Cell RNA Sequencing (scRNA-seq):

Cell Viability and Preparation: Ensure high viability (>80%) of isolated cells from dissociated
tumor tissue. Use a platform such as the 10x Genomics Chromium system to generate single-

cell gel bead-in-emulsions (GEMs).
Library Preparation and Sequencing: Construct libraries according to the manufacturer's

protocol. Sequence on an Illumina NovaSeq platform to a target depth of >50,000 reads per
cell.

Bioinformatic Analysis:
Process raw data using Cell Ranger to align reads and generate feature-barcode

matrices.
Perform downstream analysis in R with the Seurat package. Steps include:

Quality control (filtering cells with high mitochondrial gene percentage or low unique
gene counts).

Normalization and scaling.
Dimensionality reduction (PCA) and graph-based clustering (UMAP/t-SNE).

Differential gene expression analysis to identify cluster-defining markers.
Assign cell type identity using canonical markers (e.g., CD3E for T cells, CD68 for

macrophages, PECAM1 for endothelial cells).
Perform trajectory inference (pseudotime analysis) to investigate transitions in T-

cell states (e.g., from cytotoxic to exhausted).
Calculate pathway enrichment scores (e.g., for EMT, hypoxia) using gene set

variation analysis (GSVA).

Analysis of Tumor Microenvironment:

Quantify shifts in immune cell populations by comparing the proportions of T-cells, myeloid

cells, fibroblasts, and endothelial cells between baseline and on-treatment samples.
Correlate the abundance of specific cell types (e.g., CD8+ T-cells, M2 macrophages) with

clinical outcomes (response, PFS).
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Identify gene expression signatures associated with resistance, such as an EMT-like program in

tumor cells or an exhausted T-cell signature [6].

Discussion and Future Perspectives

The combination of sitravatinib and nivolumab demonstrates a manageable safety profile and modest

clinical activity across various solid tumors, particularly in certain NSCLC and UC populations that have

developed resistance to prior checkpoint inhibitors [1] [4]. However, efficacy in later-line ccRCC settings

was limited, leading to early trial termination [3].

The key challenge is optimizing the therapeutic window. The initial high rate of immune-related adverse

events with the sitravatinib-nivolumab-ipilimumab triplet regimen required ipilimumab dose reduction to

0.7 mg/kg to allow safe sitravatinib escalation [5] [6]. Future strategies should focus on patient selection

guided by biomarker development. scRNA-seq analyses have identified potential resistance mechanisms,

including a tumor cell-specific EMT-like program and a shift from cytotoxic to exhausted T-cell states with

enrichment for M2-like myeloid cells [6]. Validating these signatures could help identify patients most likely

to benefit.

Conclusion

Sitravatinib and nivolumab combination therapy is a rational approach to modulate the tumor

microenvironment and overcome immunotherapy resistance. The provided application notes, synthesized

from recent clinical data, offer a framework for its experimental and clinical investigation. Future efforts

must focus on biomarker-driven patient selection and mechanism-based combination strategies to fully

realize the potential of this therapeutic approach.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [sitravatinib combination therapy nivolumab protocol]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b543264#sitravatinib-

combination-therapy-nivolumab-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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